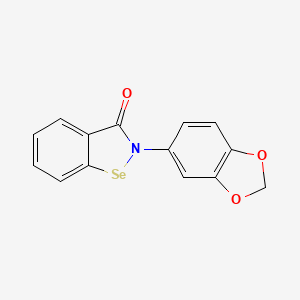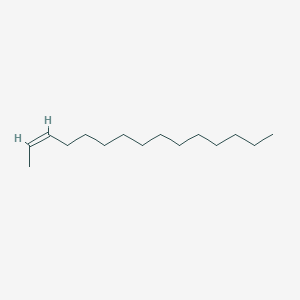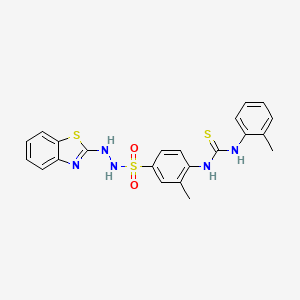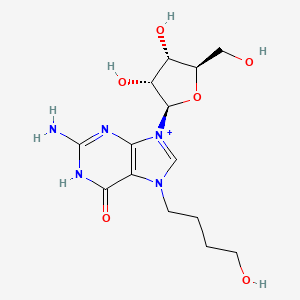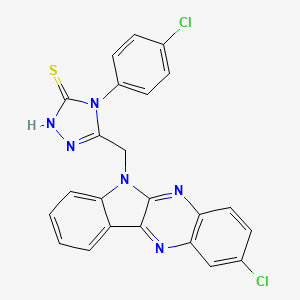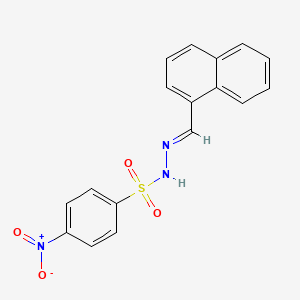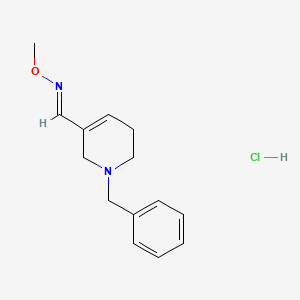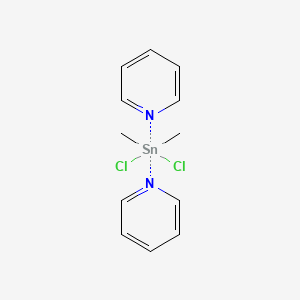
Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features two pyridin-1-ium groups, two chlorine atoms, and two methyl groups attached to a central tin atom. Organotin compounds have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) typically involves the reaction of dimethyltin dichloride with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2SnCl2+2C5H5N→(C5H5N)2Sn(CH3)2Cl2
Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
Types of Reactions
Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coordination Reactions: The pyridin-1-ium groups can coordinate with metal ions or other Lewis acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts or Lewis acids are used to form coordination complexes.
Major Products
Substitution Reactions: Products include substituted organotin compounds with different functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products include organotin compounds with different oxidation states of tin.
Coordination Reactions: Products include coordination complexes with various metal ions or Lewis acids.
科学研究应用
Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of coatings, plastics, and as a stabilizer in PVC.
作用机制
The mechanism of action of dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) involves its interaction with cellular components. The pyridin-1-ium groups can interact with nucleic acids and proteins, potentially disrupting cellular processes. The tin center can also interact with thiol groups in proteins, leading to enzyme inhibition. These interactions can result in antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
Dichloro-dimethyl-tin(IV): Lacks the pyridin-1-ium groups, making it less versatile in coordination chemistry.
Dibutyltin dichloride: Contains butyl groups instead of methyl and pyridin-1-ium groups, leading to different reactivity and applications.
Triphenyltin chloride: Contains phenyl groups, resulting in different chemical properties and uses.
Uniqueness
Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) is unique due to the presence of pyridin-1-ium groups, which enhance its coordination chemistry and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
16785-82-3 |
|---|---|
分子式 |
C12H16Cl2N2Sn |
分子量 |
377.9 g/mol |
IUPAC 名称 |
dichloro(dimethyl)stannane;pyridine |
InChI |
InChI=1S/2C5H5N.2CH3.2ClH.Sn/c2*1-2-4-6-5-3-1;;;;;/h2*1-5H;2*1H3;2*1H;/q;;;;;;+2/p-2 |
InChI 键 |
BLWWARTWHSZAQI-UHFFFAOYSA-L |
规范 SMILES |
C[Sn](C)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


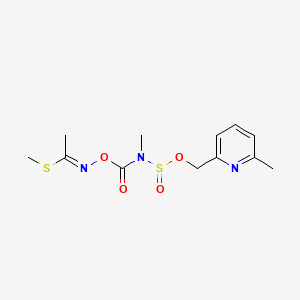

![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
